Trimethyltetradecylammonium hydroxide
Overview
Description
Trimethyltetradecylammonium hydroxide is a quaternary ammonium compound with the molecular formula C17H39NO . It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its effectiveness in solubilizing organic compounds in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyltetradecylammonium hydroxide can be synthesized through the quaternization of tetradecylamine with trimethylamine, followed by the addition of a hydroxide ion. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete quaternization.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of trimethylamine to a solution of tetradecylamine under controlled temperature and pressure conditions. The resulting quaternary ammonium compound is then treated with a base, such as sodium hydroxide, to form the hydroxide salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound is relatively stable and does not readily undergo reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like halides or other anions in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives of the quaternary ammonium compound.
Substitution: Various substituted quaternary ammonium compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyltetradecylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in the preparation of nanoparticles.
Biology: Employed in the solubilization of membrane proteins and in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of trimethyltetradecylammonium hydroxide primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. It forms micelles, which encapsulate hydrophobic molecules, facilitating their dispersion in water. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, altering their properties and functions .
Comparison with Similar Compounds
- Tetradecyltrimethylammonium chloride
- Hexadecyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Comparison: Trimethyltetradecylammonium hydroxide is unique due to its hydroxide ion, which imparts different chemical reactivity compared to its chloride or bromide counterparts. The hydroxide ion makes it more suitable for certain nucleophilic substitution reactions and applications requiring a basic environment. Additionally, its surfactant properties are comparable to other quaternary ammonium compounds, but the specific chain length and functional groups can influence its effectiveness in various applications .
Properties
IUPAC Name |
trimethyl(tetradecyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNHCZHNVOCMHS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233969 | |
Record name | Trimethyltetradecylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84927-25-3 | |
Record name | Tetradecyltrimethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84927-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyltetradecylammonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084927253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyltetradecylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyltetradecylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethyltetradecylammonium hydroxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUM9RPW9YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TTAOH interact with di-(2-ethylhexyl) phosphoric acid (DEHPA) to form different structures in solution?
A1: TTAOH, a single-tailed cationic surfactant, interacts with DEHPA, a double-tailed extractant, in water to form a variety of structures depending on their molar ratio (r). [, , ] These structures arise from the electrostatic interactions between the positively charged TTAOH headgroup and the negatively charged DEHPA headgroup. At specific ratios, these interactions lead to the self-assembly of:
- Densely stacked multilamellar vesicles (r = 0.9): These structures are characterized by multiple bilayers closely packed together, resembling an onion-like arrangement. [, ]
- Oligovesicular vesicles: These are larger vesicles encapsulating smaller vesicles within their aqueous core. [, ]
- Bilayer cylinders and tubes: These structures highlight the flexibility of the bilayer formed by TTAOH and DEHPA. [, ]
- Lamellar phase (r=1.0): This phase consists of planar bilayer sheets stacked parallel to each other, forming a more ordered structure. []
Q2: What are the analytical techniques used to characterize the structures formed by TTAOH and DEHPA?
A2: A combination of techniques is employed to characterize the self-assembled structures formed by TTAOH and DEHPA. Some of the key methods include:
- Cryogenic transmission electron microscopy (cryo-TEM): This technique allows for the direct visualization of the vesicles, cylinders, and tubes formed in solution. [, , ] Cryo-TEM provides valuable insights into the size, shape, and morphology of these self-assembled structures.
- Polarized light microscopy: This method is used to observe the birefringence of the Lα phases, indicating the presence of anisotropic structures like vesicles and lamellar structures. [, , ]
- Rheology: Rheological measurements, such as steady-state shear flow curves, provide information about the viscosity and elasticity of the formed phases. This data helps to understand the mechanical properties and flow behavior of the different structures. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both deuterium (2H NMR) and phosphorus (31P NMR) NMR are used to probe the molecular dynamics and order within the bilayer structures. [] Changes in peak shape and chemical shift provide information about the phase transitions and the mobility of the molecules within each phase.
Q3: What are the potential applications of these TTAOH and DEHPA self-assembled structures?
A3: The research on TTAOH and DEHPA mixtures focuses on understanding the fundamental properties and phase behavior of these catanionic systems. [, , ] The unique structures formed, particularly the vesicles, hold potential for applications such as:
- Vesicle-extraction technology: DEHPA is known for its ability to extract rare earth metal ions. [, ] Incorporating DEHPA into vesicles formed with TTAOH could lead to novel and efficient extraction methodologies for these valuable metals.
- Drug delivery systems: Vesicles can encapsulate and deliver drugs, making them promising candidates for drug delivery applications. [, ] Further research is needed to explore the biocompatibility and drug loading capacity of these specific TTAOH-DEHPA vesicles.
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